Methyl[tris(methylsulfanyl)]stannane
Description
Methyl[tris(methylsulfanyl)]stannane is an organotin compound characterized by a central tin atom bonded to one methyl group and three methylsulfanyl (SCH₃) substituents. Its molecular formula is CH₃Sn(SCH₃)₃, with a molar mass of 327.09 g/mol (calculated based on atomic weights). Organotin compounds like this are notable for their applications in catalysis, polymer stabilization, and as precursors in materials science. The compound’s structure combines the electron-withdrawing effects of sulfur-containing ligands with the steric bulk of methyl groups, influencing its reactivity and stability.
Properties
CAS No. |
4848-74-2 |
|---|---|
Molecular Formula |
C4H12S3Sn |
Molecular Weight |
275.1 g/mol |
IUPAC Name |
methyl-tris(methylsulfanyl)stannane |
InChI |
InChI=1S/3CH4S.CH3.Sn/c3*1-2;;/h3*2H,1H3;1H3;/q;;;;+3/p-3 |
InChI Key |
IBRVQACWQQJFPP-UHFFFAOYSA-K |
Canonical SMILES |
CS[Sn](C)(SC)SC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl[tris(methylsulfanyl)]stannane typically involves the reaction of trimethyltin chloride with sodium methylsulfide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction can be represented as follows:
(CH3
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl[tris(methylsulfanyl)]stannane with structurally analogous organotin compounds, focusing on substituent effects, stability, and reactivity. Key comparisons include:
Structural Analogues
Compound A : Stannane, (4-methylphenyl)tris(2,4,6-trimethylphenyl)
- Molecular Formula : C₃₄H₄₀Sn
- Molar Mass : 567.39 g/mol
- Substituents : One 4-methylphenyl group and three 2,4,6-trimethylphenyl groups.
- Key Differences: Steric Bulk: Compound A’s aryl substituents introduce significant steric hindrance, reducing reactivity in nucleophilic or catalytic contexts compared to this compound’s smaller SCH₃ ligands.
Reactivity and Stability
*Inferred from analogous methylsulfanyl-substituted tin compounds.
Electronic Structure Analysis
Computational studies using methods like the Amsterdam Density Functional (ADF) program can model the electronic properties of these compounds. For this compound:
- Charge Distribution : The sulfur atoms in SCH₃ ligands withdraw electron density from tin, increasing its electrophilicity.
- Frontier Molecular Orbitals : Lower energy gaps compared to aryl-substituted stannanes, suggesting higher reactivity in redox processes.
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